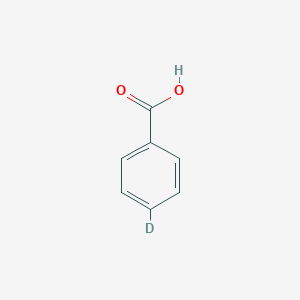

4-Deuteriobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O2 |

|---|---|

Molecular Weight |

123.13 g/mol |

IUPAC Name |

4-deuteriobenzoic acid |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |

InChI Key |

WPYMKLBDIGXBTP-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Regioselective Deuterium Incorporation into Benzoic Acid Scaffolds

Catalytic Hydrogen-Deuterium Exchange (H-D Exchange) Approaches

Catalytic H-D exchange represents a powerful and atom-economical strategy for the introduction of deuterium (B1214612) into organic molecules. These methods utilize a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst to facilitate the reversible cleavage of C-H bonds and subsequent formation of C-D bonds.

Homogeneous Transition Metal-Catalyzed Deuteration (e.g., Palladium-Based Systems)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under relatively mild conditions. Palladium complexes have emerged as particularly versatile catalysts for C-H activation and deuteration of aromatic compounds.

The regioselectivity of palladium-catalyzed C-H deuteration can be significantly influenced by the nature of the ligands coordinated to the metal center. The development of specialized ligands is crucial for directing the deuteration to a specific position on the benzoic acid ring. While ortho-deuteration is often favored due to the directing effect of the carboxyl group, achieving para-selectivity is a more formidable challenge.

Recent research has focused on the design of N,N-bidentate ligands containing N-acylsulfonamide groups, which have shown high activity in the nondirected deuteration of arenes using D₂O as the deuterium source. acs.orgchemrxiv.orgresearchgate.net These ligand systems can promote high degrees of deuterium incorporation across various arene substrates. acs.org For benzoic acid derivatives, the strategic design of ligands can, in principle, steer the deuteration towards the para position by modulating the steric and electronic environment of the palladium catalyst, thereby disfavoring the sterically accessible ortho positions and promoting activation at the more remote para-C-H bond. However, achieving high para-selectivity often remains a significant synthetic hurdle.

Table 1: Examples of Ligands in Palladium-Catalyzed Arene Deuteration acs.org

| Ligand | Structure |

| N-Acetylglycine | A simple α-amino acid-derived ligand. |

| N,N-bidentate N-acylsulfonamide | A class of highly active ligands for deuteration. |

This table presents examples of ligand classes that have been explored in palladium-catalyzed deuteration of arenes. The specific application and efficacy for achieving high para-selectivity in benzoic acid require further dedicated studies.

The carboxylic acid group inherently acts as a directing group, facilitating the ortho-deuteration of the benzoic acid ring. rsc.org This occurs through the formation of a palladacycle intermediate where the palladium atom is chelated by the carboxylate, bringing it in close proximity to the ortho C-H bonds. rsc.org This strong directing effect makes selective para-deuteration via a direct C-H activation approach challenging.

To achieve deuteration at the para-position, a "traceless" directing group strategy can be conceptualized. This would involve the temporary installation of a directing group at a position that would guide the palladium catalyst to the para-C-H bond of the benzoic acid scaffold. Following the deuteration reaction, this directing group would be removed to yield 4-deuteriobenzoic acid. While this approach is synthetically more demanding, it offers a potential pathway to overcome the intrinsic ortho-directing nature of the carboxyl group. nih.gov

Heterogeneous Catalysis for Deuterium Incorporation (e.g., Platinum-Group Metal Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. Platinum-group metals, such as platinum and palladium supported on carbon (Pt/C, Pd/C) or other materials, are effective for H-D exchange reactions. researchgate.net

A common method for preparing ring-deuteriated benzoic acids involves the reductive dehalogenation of the corresponding halogenobenzoic acid using a Raney alloy in an alkaline deuterium oxide solution. rsc.org For the specific synthesis of this compound, 4-bromobenzoic acid can be treated with a Raney copper-aluminum alloy in a solution of sodium deuteroxide in D₂O. This method provides a direct and high-yielding route to the desired product.

Table 2: Reductive Dehalogenation for the Synthesis of this compound rsc.org

| Starting Material | Reagents | Product |

| 4-Bromobenzoic acid | Raney Cu-Al alloy, 10% NaOD in D₂O | This compound |

This table outlines a specific, non-catalytic H-D exchange method that is highly effective for the synthesis of this compound.

More direct heterogeneous catalytic H-D exchange on benzoic acid itself often leads to a mixture of deuterated isomers, with the degree of selectivity depending on the catalyst and reaction conditions. Achieving high regioselectivity for the para position can be challenging due to the similar reactivity of the meta and para C-H bonds under these conditions.

Acid- and Base-Catalyzed Deuteration Processes

Acid and base catalysis can facilitate H-D exchange on aromatic rings, particularly those with activating or deactivating substituents.

In the context of benzoic acid, acid-catalyzed deuteration, typically using a strong deuterated acid like D₂SO₄, tends to favor electrophilic substitution patterns. Since the carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, acid-catalyzed H-D exchange would be expected to occur primarily at the meta positions, making it an unsuitable method for the synthesis of this compound.

Base-catalyzed H-D exchange on benzoic acid is generally not effective for the aromatic ring protons, as they are not sufficiently acidic to be removed by common bases. This method is more applicable to protons alpha to a carbonyl group or in other activated positions.

Solvent-Mediated Deuteration Techniques

The choice of solvent can play a crucial role in deuteration reactions. Deuterated solvents not only act as the deuterium source but can also influence the reaction mechanism and regioselectivity. rsc.org In many of the catalytic systems described above, deuterated solvents such as D₂O, deuterated acetic acid (CD₃COOD), or deuterated alcohols are employed.

For instance, in palladium-catalyzed deuteration reactions, the solvent can affect the aggregation state of the catalyst and the solubility of the substrate, which in turn can impact the efficiency and selectivity of the H-D exchange. acs.org While the solvent itself may not be the primary driver of regioselectivity, its properties are a critical parameter to optimize for any given catalytic system aiming for the synthesis of this compound.

Precursor-Based Synthesis of Deuterated Benzoic Acid Analogs

Precursor-based synthesis is a robust strategy for ensuring the precise placement of deuterium. This involves either starting with an already deuterated aromatic ring or employing a multi-step sequence where a directing group or a specific functional group dictates the position of deuteration.

One effective method involves the chemical modification of an aromatic precursor that has been deuterated in the desired positions. A notable example is the synthesis starting from p-toluidine. The aromatic protons of p-toluidine can undergo hydrogen/deuterium (H/D) exchange under forcing conditions. The resulting deuterated p-toluidine can then be chemically transformed, with the methyl group being oxidized to a carboxylic acid, yielding the target this compound. researchgate.net This approach leverages the directing effects of the amino and methyl groups of the precursor to facilitate deuteration before the final functional group conversion.

A highly regioselective and widely applicable multi-step method is the reductive dehalogenation of a corresponding halogenated benzoic acid. rsc.org In this approach, a halogen atom, precisely positioned on the aromatic ring, serves as a placeholder that is later replaced by a deuterium atom.

To synthesize this compound, 4-chlorobenzoic acid or 4-bromobenzoic acid is used as the starting material. rsc.orggoogle.com The reaction is typically carried out using a Raney alloy, such as Raney cobalt or copper-aluminum alloy, in heavy water (D₂O) that contains an alkali corrosion agent like sodium deuteroxide (NaOD). rsc.orggoogle.com The Raney alloy facilitates the reductive cleavage of the carbon-halogen bond, and the resulting intermediate is quenched by a deuteron from the D₂O solvent, leading to the selective incorporation of deuterium only at the position formerly occupied by the halogen. google.com This method is highly effective because it avoids the complexities of controlling regioselectivity in direct C-H activation on the benzoic acid ring itself.

Table 1: Selected Precursor-Based Syntheses of this compound

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Reductive Dehalogenation | 4-Chlorobenzoic acid or 4-Bromobenzoic acid | Raney Co or Cu-Al alloy, NaOD, D₂O | The carbon-halogen bond at the C4 position is reductively cleaved and replaced with a deuterium atom from the solvent. rsc.orggoogle.com |

| Oxidation of a Deuterated Precursor | Deuterated p-Toluidine | 1. Reagents for H/D exchange (e.g., D₂O, catalyst) 2. Oxidizing agent (e.g., Permanganate) | The aromatic ring of p-toluidine is first deuterated. Subsequently, the methyl group is oxidized to a carboxylic acid to form the final product. researchgate.net |

Mechanistic Insights into Deuterium Incorporation Pathways

Understanding the mechanisms of deuterium incorporation is fundamental to developing and optimizing synthetic methods. The primary pathways involve the reversible activation of carbon-hydrogen (C-H) bonds and acid-base mediated proton/deuteron exchange.

Reversibility in C-H Activation and Deuteration Mechanisms

Transition metal-catalyzed C-H activation has become a powerful tool for deuterium labeling. acs.orgresearchgate.net In these reactions, a metal catalyst (often based on palladium, ruthenium, or rhodium) interacts with a C-H bond, leading to its cleavage and the formation of a carbon-metal bond. researchgate.netnih.gov A key aspect of many of these deuteration reactions is the reversibility of this C-H activation step. researchgate.netacs.org

Once the C-H bond is activated, the resulting organometallic intermediate can undergo a reaction with a deuterium source, such as D₂O or a deuterated solvent. rsc.org This leads to the formation of a C-D bond and the regeneration of the active catalyst. The reversibility of the initial C-H cleavage allows for a dynamic equilibrium to be established, which can lead to high levels of deuterium incorporation over time. This process is particularly effective for introducing deuterium at positions directed by a coordinating functional group. acs.org

Proton-Deprotonation/Reprotonation Mechanisms in Deuteration

Deuterium can also be incorporated via mechanisms involving deprotonation and reprotonation, which are fundamental acid-base reactions. masterorganicchemistry.com In this pathway, a sufficiently strong base removes a proton from the aromatic ring to generate a carbanion intermediate. acs.org This deprotonation is followed by a "reprotonation" step where the carbanion is quenched by a deuterium source, such as D₂O, resulting in the formation of a C-D bond. acs.org

Table 2: Mechanistic Pathways for Deuterium Incorporation

| Mechanism | Key Principle | Mediator/Catalyst | Deuterium Source | Governing Factors |

|---|---|---|---|---|

| C-H Activation | Reversible cleavage of a C-H bond to form a carbon-metal intermediate. researchgate.netacs.org | Transition metals (e.g., Pd, Ru, Rh, Ir). acs.org | D₂O, deuterated solvents. rsc.org | Catalyst activity, directing group presence, reaction time. |

| Deprotonation/Reprotonation | Base-mediated removal of a proton followed by quenching with a deuteron. acs.org | Strong bases. | D₂O, deuterated solvents. | Acidity of the C-H bond, base strength, equilibrium position. |

Chemo- and Regioselectivity Considerations in Deuterium Labeling of Benzoic Acids

Achieving the desired deuterated product requires precise control over both chemoselectivity (which functional groups react) and regioselectivity (at which position the reaction occurs).

Regioselectivity: The position of deuterium incorporation on the benzoic acid ring is highly dependent on the synthetic method employed.

Directing Group Effects: In many transition-metal-catalyzed C-H activation reactions, the carboxylate group of benzoic acid acts as a powerful ortho-directing group. acs.orgnih.govorganic-chemistry.org This means the catalyst is directed to the C-H bonds at the C2 and C6 positions, making it challenging to achieve deuteration at the C4 (para) position via this route.

Precursor Control: To overcome the inherent ortho-directing nature of the carboxylate group and achieve para-deuteration, precursor-based methods are superior. As described previously, the reductive dehalogenation of 4-halobenzoic acid provides essentially perfect regioselectivity for the C4 position, as the reaction occurs only where the halogen was located. rsc.orggoogle.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For the deuteration of benzoic acid, the primary concern is the selective activation of a C-H bond without affecting the carboxylic acid group.

The carboxylic acid proton is highly acidic and will readily exchange with deuterium from sources like D₂O. This is generally expected and often unavoidable but does not affect the labeling of the aromatic ring.

The choice of catalyst and reaction conditions is crucial to ensure that the C-H activation/deuteration is favored over other potential side reactions. acs.org Metal-catalyzed H/D exchange reactions are often highly chemoselective, allowing for the labeling of C-H bonds without reducing or otherwise altering the carboxylic acid functionality. nih.gov

Mechanistic Investigations Through Kinetic Isotope Effect Kie Studies Utilizing 4 Deuteriobenzoic Acid

Theoretical Framework of Kinetic Isotope Effects in Reaction Pathways

The theoretical basis for the kinetic isotope effect lies in the principles of transition state theory and the quantum mechanical nature of molecular vibrations. The substitution of an atom with a heavier isotope does not alter the electronic potential energy surface of a reacting system. However, the increased mass of the isotope leads to a lower zero-point vibrational energy (ZPVE) for the bond involving the isotope.

For a reaction to occur, reactant molecules must acquire sufficient energy to reach the transition state. The activation energy for a reaction is the difference in energy between the reactants and the transition state. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, is stronger and has a lower ZPVE than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond compared to a C-H bond. libretexts.org

This difference in bond strength and ZPVE is the primary origin of the kinetic isotope effect. If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. The magnitude of the primary KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., kH/kD. For C-H bond cleavage, a significant primary KIE is generally observed, often in the range of 2 to 8. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs can provide valuable information about changes in hybridization or the steric environment at the labeled position during the transition state.

Experimental Determination of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

The experimental determination of KIEs involves comparing the reaction rates of the isotopically labeled and unlabeled substrates under identical conditions. Several methods can be employed for this purpose.

Intermolecular Competition Experiments: In this method, the unlabeled and labeled reactants are allowed to react in separate, parallel experiments. The reaction rates are monitored over time, and the rate constants are determined. The KIE is then calculated as the ratio of the rate constants. While straightforward in principle, this method requires careful control of experimental conditions to ensure comparability.

Intramolecular Competition Experiments: This approach involves a substrate that contains both the light and heavy isotopes in different, but chemically equivalent, positions. The relative amounts of the products resulting from the reaction at each site are then measured. This method is often more accurate as it eliminates the need for two separate experiments.

Non-Competitive Experiments: In this case, the rates of reaction for the labeled and unlabeled compounds are measured independently. This method is less common for determining KIEs due to the difficulty in precisely replicating reaction conditions.

For 4-deuteriobenzoic acid, a secondary KIE would be expected in reactions where the C-D bond is not broken in the rate-determining step, such as in many electrophilic aromatic substitution reactions. For example, in the nitration of benzoic acid, the rate-determining step is typically the attack of the nitronium ion on the aromatic ring, not the subsequent loss of a proton (or deuteron). In such a case, a small secondary KIE might be observed.

To illustrate, consider a hypothetical bromination of benzoic acid where the C-H/C-D bond cleavage is part of the rate-determining step. The following table presents hypothetical data from an intermolecular competition experiment.

Table 1: Hypothetical Kinetic Data for the Bromination of Benzoic Acid and this compound

| Reactant | Initial Concentration (M) | Rate Constant (k, M⁻¹s⁻¹) |

| Benzoic Acid | 0.1 | 2.5 x 10⁻³ |

| This compound | 0.1 | 5.0 x 10⁻⁴ |

From this hypothetical data, the primary KIE would be calculated as: kH/kD = (2.5 x 10⁻³) / (5.0 x 10⁻⁴) = 5.0

This significant KIE would suggest that the C-H bond at the 4-position is broken in the rate-determining step of this hypothetical reaction.

Elucidation of Rate-Determining Steps and Transition State Structures

The magnitude of the observed KIE is a powerful indicator of the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) provides strong evidence that the bond to the isotopically labeled hydrogen is being cleaved in the slowest step of the reaction. pharmacy180.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond breaking is not involved in the rate-determining step. pharmacy180.com

For reactions involving this compound, the presence or absence of a primary KIE can distinguish between different mechanistic possibilities. For instance, in an electrophilic aromatic substitution reaction, if the initial attack of the electrophile is the slow step, a small secondary KIE would be expected. However, if the subsequent loss of the proton (or deuteron) to restore aromaticity is rate-limiting, a large primary KIE would be observed.

Secondary KIEs, although smaller, can also provide valuable information about the structure of the transition state. An inverse secondary KIE (kH/kD < 1) is often observed when the hybridization of the carbon atom bearing the deuterium changes from sp² to sp³ in the transition state. A normal secondary KIE (kH/kD > 1) is typically seen when the hybridization changes from sp³ to sp².

The following table provides hypothetical KIE values for different proposed mechanisms for a reaction of this compound.

Table 2: Hypothetical KIE Values and Their Mechanistic Implications for a Reaction of this compound

| Proposed Mechanism | Expected KIE (kH/kD) | Interpretation |

| Rate-determining electrophilic attack | ~1.1 | Small secondary KIE, C-D bond not broken in the slow step. |

| Rate-determining C-D bond cleavage | ~6.5 | Large primary KIE, C-D bond is broken in the slow step. |

| Pre-equilibrium followed by a slow step not involving C-D cleavage | ~1.0 | No significant KIE. |

Computational Approaches to Predicting and Interpreting KIEs

Computational chemistry provides a powerful means to predict and interpret kinetic isotope effects. Using quantum mechanical methods, it is possible to calculate the vibrational frequencies of the reactant and transition state molecules for both the isotopically labeled and unlabeled species. These frequencies can then be used to calculate the ZPVEs and, subsequently, the theoretical KIE.

Density functional theory (DFT) is a commonly used computational method for these calculations. By modeling the reaction pathway and locating the transition state structure, the vibrational modes of both the ground state and the transition state can be determined. The Bigeleisen-Mayer equation is then often used to calculate the KIE from these vibrational frequencies.

Computational studies can be particularly useful in cases where experimental determination of the KIE is difficult or when multiple mechanistic pathways are possible. By comparing the computationally predicted KIEs for different proposed mechanisms with the experimentally observed value, it is possible to gain strong support for one mechanism over others. For example, a computational study on the decarboxylation of a substituted benzoic acid revealed that the C-C bond cleavage is part of the rate-determining process, with a calculated intrinsic carbon KIE of 1.051. nih.gov

In Vitro and In Vivo Considerations for Deuterium Isotope Effects in Biochemical Systems

The principles of kinetic isotope effects are also widely applied in the study of biochemical systems, both in vitro and in vivo. Enzymatic reactions often exhibit significant KIEs, which can be used to elucidate their catalytic mechanisms. For instance, if an enzyme-catalyzed reaction involves the abstraction of a proton from a substrate, replacing that proton with deuterium will typically slow down the reaction.

In vivo studies of deuterium isotope effects are more complex due to the multitude of interconnected metabolic pathways. However, they can provide valuable insights into drug metabolism and toxicology. For example, deuterating a drug at a site of metabolic oxidation can slow down its breakdown, potentially leading to a longer duration of action and a different pharmacokinetic profile. This strategy, known as "deuterium-reinforced" or "heavy" drugs, is an active area of pharmaceutical research. For instance, KIE studies have been instrumental in understanding the mechanisms of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov It has been shown that for many P450 reactions, C-H bond breaking is at least partially rate-limiting. nih.gov

However, high levels of deuterium in biological systems can have physiological effects. While chemically similar to hydrogen, the stronger C-D bond can alter the rates of critical biochemical reactions.

Applications of 4 Deuteriobenzoic Acid As an Internal Standard in Quantitative Analytical Chemistry

Principles and Advantages of Internal Standardization in Method Development

Internal standardization is a powerful technique used in analytical chemistry to improve the precision and accuracy of quantitative analysis. The fundamental principle involves adding a known amount of a specific compound, the internal standard (IS), to every sample, calibrant, and quality control sample. The response of the analyte of interest is then measured relative to the response of the IS. This ratio is used to construct the calibration curve and to determine the concentration of the analyte in unknown samples.

The primary advantage of this method is its ability to compensate for various sources of error that can occur during sample preparation and analysis. These errors can include variations in sample volume, extraction efficiency, and instrument response. By subjecting the internal standard to the same experimental conditions as the analyte, any losses or variations experienced by the analyte will be mirrored by the IS. Consequently, the ratio of their responses remains constant, leading to more robust and reproducible results. Stable isotope-labeled compounds, such as 4-Deuteriobenzoic acid, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to their unlabeled counterparts.

Role of Deuterated Analogs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

In LC-MS/MS analysis, deuterated analogs like this compound play a critical role in enhancing the reliability of quantification. LC-MS/MS is a highly sensitive and selective technique, but it is susceptible to variations in instrument performance and matrix effects. Deuterated internal standards co-elute chromatographically with the unlabeled analyte, meaning they experience the same ionization conditions in the mass spectrometer's source at the same time.

Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatographic separation, and ionization. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in instrument response and ionization efficiency are effectively normalized. This normalization is a key factor in achieving the high levels of accuracy and precision required in many quantitative applications, from clinical diagnostics to environmental monitoring.

Mitigation of Matrix Effects, Ion Suppression, and Analytical Variability

One of the most significant challenges in LC-MS/MS analysis of samples from complex biological matrices, such as plasma, urine, or tissue extracts, is the phenomenon of matrix effects. These effects arise from co-eluting endogenous components of the sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Ion suppression is the more common of the two and can significantly compromise the sensitivity and reliability of an assay.

The use of a deuterated internal standard like this compound is a highly effective strategy to mitigate these matrix effects. Since the deuterated standard has nearly identical chromatographic and ionization properties to the analyte, it will be affected by ion suppression or enhancement to the same degree. Therefore, while the absolute signal intensity of both the analyte and the internal standard may vary due to matrix effects, their ratio remains consistent. This co-elution and co-ionization behavior allows the internal standard to effectively compensate for the variability introduced by the sample matrix, leading to more accurate and reliable quantitative results.

Requirements for Isotopic Purity and Integrity of Deuterated Internal Standards

For a deuterated internal standard to be effective, it must meet stringent requirements for isotopic purity and stability. High isotopic purity is essential to prevent interference with the measurement of the native analyte. If the deuterated standard contains a significant amount of its unlabeled counterpart, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

Furthermore, the deuterium label must be chemically stable and not prone to exchange with protons from the solvent or matrix under the conditions of sample storage, preparation, and analysis. The position of the deuterium atom(s) in the molecule is critical; they should be placed in a non-labile position to prevent back-exchange. For this compound, the deuterium is on the aromatic ring, a position that is generally stable under typical analytical conditions. The integrity of the isotopic label ensures that the mass difference between the analyte and the internal standard is maintained throughout the analytical process, which is fundamental for their distinct detection by the mass spectrometer.

Applications in Targeted Metabolomics Assays for Absolute and Relative Quantification

This compound finds practical application as an internal standard in targeted metabolomics assays, which aim to quantify a specific set of known metabolites. In such studies, both absolute and relative quantification are often employed. Absolute quantification determines the exact concentration of a metabolite, typically by using a calibration curve prepared with certified reference standards. Relative quantification, on the other hand, compares the levels of a metabolite across different sample groups without determining the exact concentration.

In the context of quantifying organic acids and microbial metabolites in biological samples, this compound can be used to improve the accuracy of these measurements. For instance, in studies profiling gut microbiota-related organic acids in human urine, a robust and validated LC-MS/MS method is essential. While a specific published application using this compound for a broad targeted metabolomics panel was not identified in the search, its utility can be inferred from methods quantifying similar organic acids.

For example, in a hypothetical targeted assay for urinary phenolic and benzoic acid derivatives, this compound would be an ideal internal standard for benzoic acid itself and could also serve as a suitable surrogate for structurally similar analytes where a dedicated stable isotope-labeled standard is unavailable. The following table illustrates the typical validation parameters for such a method, demonstrating the performance characteristics that would be expected.

| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |

| Linearity (r²) | > 0.99 | > 0.995 |

| Accuracy (% Bias) | Within ±15% | Within ±10% |

| Precision (% CV) | < 15% | < 10% |

| Recovery | Consistent and reproducible | 85-110% |

| Matrix Effect | Minimal and compensated | Compensated to within ±15% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | Achievable at low ng/mL levels |

The use of this compound in these assays would involve adding a known concentration to each urine sample prior to extraction. The samples would then be subjected to liquid chromatography, and the mass spectrometer would monitor for the specific mass transitions of both the native benzoic acid and the deuterated internal standard. The ratio of their peak areas would then be used to calculate the concentration of benzoic acid in the original sample, providing a reliable measure for both absolute and relative quantification studies in the field of metabolomics.

Utility of Deuterated Benzoic Acid Derivatives in Isotopic Tracer Studies

Tracing Metabolic Pathways and Biochemical Transformations in Biological Systems

Isotopically labeled compounds are fundamental to the study of drug discovery and development. clearsynth.com Deuterated analogues are frequently used to understand the metabolic fate of molecules within biological systems. clearsynth.com

Elucidation of Metabolic Flux and Turnover Rates

Metabolic flux analysis (MFA) is a key technique used to unravel the intricate network of biochemical reactions within cells. creative-proteomics.commedchemexpress.com By introducing a deuterated substrate like a benzoic acid derivative, scientists can track the flow of the deuterium (B1214612) label through various metabolic pathways. medchemexpress.comisotope.com This provides a dynamic view of cellular physiology, revealing the rates of specific reactions and the turnover of metabolites. medchemexpress.com

Techniques such as Deuterium Metabolic Imaging (DMI) can visualize the spatial distribution of these deuterated compounds and their products in vivo, offering insights into the metabolic activity of tissues and organs. isotope.comnih.gov For example, studies using deuterated acetate have successfully tracked substrate flux through the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov This approach allows researchers to measure the relative activity of different pathways and understand how they are altered in various physiological or disease states. medchemexpress.comisotope.com

Investigating Substrate Utilization and Product Formation

Deuterium-labeled compounds are ideal tracers for studying how a specific substrate is utilized and what products are formed. clearsynth.com A clear example is the biotransformation of benzoic acid itself. Research using selectively deuterated benzoic acid has demonstrated its quantitative conversion to hippuric acid, which is then excreted in urine. nih.gov By monitoring the appearance of deuterated hippuric acid over time, researchers can precisely map this metabolic pathway. nih.gov

This method provides definitive evidence of substrate-product relationships. The use of high-field deuterium NMR spectroscopy allows for sensitive detection and quantification of the labeled substrate and its metabolites in biofluids with minimal sample preparation. nih.gov

Environmental Tracing Applications of Deuterium-Labeled Compounds

Beyond biological systems, deuterium-labeled compounds, including aromatic acids, are valuable tools for environmental science. Their stability and the low natural abundance of deuterium make them excellent tracers for tracking the movement and fate of substances in various environmental compartments. scispace.comzeochem.com Deuterated fatty acids, for instance, have been proposed as a new class of environmentally compatible tracers for petroleum reservoirs.

Hydrological and Biogeochemical Cycling Studies

In hydrology, deuterium oxide (heavy water) is widely used to trace the movement and distribution of groundwater. zeochem.comzeochem.com By injecting it into an aquifer, scientists can gain direct insights into water flow paths and residence times. zeochem.com The principles applied to heavy water can be extended to other deuterated compounds like 4-Deuteriobenzoic acid to study more complex processes.

These labeled compounds can act as tracers to understand biogeochemical cycles, such as the transformation and transport of organic matter in soil and water systems. scispace.com Because the isotopic label does not significantly alter the chemical behavior of the molecule, it faithfully follows the same pathways as its non-deuterated counterpart. scispace.com

Assessment of Contaminant Fate and Transport

Understanding how pollutants move and transform in the environment is crucial for risk assessment and remediation. Deuterated compounds serve as excellent surrogates for studying the fate and transport of environmental contaminants. scispace.comepa.gov For example, deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) are used as internal standards for the accurate quantification of these pollutants in environmental samples like soil and sediment. researchgate.netnih.gov

By introducing a known amount of a deuterated analogue, such as a deuterated benzoic acid derivative, into a system, researchers can track its dispersion, degradation, and partitioning between water, soil, and air. epa.gov This provides critical data for developing and validating models that predict the environmental behavior of similar organic contaminants. epa.gov

Advanced Approaches in Isotope Tracing

The utility of deuterated tracers like this compound is continually enhanced by advancements in analytical technology. These modern techniques provide unprecedented sensitivity and spatial resolution for tracking isotopic labels.

One of the most significant recent developments is Deuterium Metabolic Imaging (DMI). researchgate.netcam.ac.uk DMI is a non-invasive MRI-based technique that can create three-dimensional maps of metabolism in living organisms, including humans. researchgate.netyale.edunih.gov By administering a deuterated substrate, such as deuterated glucose or acetate, DMI can visualize not just the uptake of the substrate but also its conversion into downstream products like lactate and glutamate. researchgate.netnih.gov This provides high-contrast metabolic maps that can, for example, distinguish between healthy and tumor tissue based on their unique metabolic signatures. researchgate.netnih.gov

High-field deuterium nuclear magnetic resonance (2H NMR) spectroscopy is another powerful tool. nih.gov It offers a simple and convenient method for monitoring the pharmacokinetics of deuterated molecules in biofluids. nih.gov As demonstrated with deuterated benzoic acid, 2H NMR can quantify the biotransformation of a compound into its metabolites with high precision and a low limit of detection, comparable to more established 13C NMR methods. nih.gov These advanced approaches expand the scope of research possible with deuterated tracers, enabling more detailed and dynamic investigations of complex systems. rsc.org

Single-Cell Resolution Isotopic Labeling Studies

The study of cellular metabolism has been revolutionized by techniques that allow for the visualization and quantification of metabolic activity within individual cells. This single-cell approach is crucial for understanding cellular heterogeneity in tissues and disease states. Stable isotope labeling, particularly with deuterium, coupled with advanced imaging techniques like Raman microspectroscopy, has become a powerful strategy for achieving this.

The core principle of this method lies in the introduction of a deuterium-labeled substrate into cells or tissues. As the cells metabolize this substrate, the deuterium atoms are incorporated into newly synthesized biomolecules, such as proteins, lipids, and nucleic acids. The carbon-deuterium (C-D) bond has a unique vibrational frequency that appears in a region of the Raman spectrum (around 2050–2300 cm⁻¹) that is typically "silent," meaning it is free from signals from endogenous, non-deuterated biomolecules. nih.gov This distinct spectral window allows for the highly specific detection and imaging of the metabolic fate of the deuterated tracer.

Stimulated Raman Scattering (SRS) microscopy is a particularly powerful technique in this context. It is a nonlinear optical imaging method that significantly enhances the weak Raman signals, enabling rapid and sensitive imaging of the C-D bond distribution within a single cell. cam.ac.ukrsc.org This allows researchers to visualize de novo synthesis of biomolecules with high spatial and temporal resolution, providing a dynamic picture of cellular metabolism. rsc.orgfrontiersin.org

While the application of deuterated molecules like amino acids and glucose in single-cell isotopic labeling is well-documented, the specific use of this compound as a tracer in such studies is an area of emerging interest. The metabolism of benzoic acid is a key pathway in many organisms, and the ability to trace its fate at a single-cell level could provide valuable insights into cellular detoxification and biosynthetic processes.

Table 1: Key Techniques in Single-Cell Isotopic Labeling

| Technique | Principle | Advantage |

|---|---|---|

| Raman Microspectroscopy | Detection of inelastic scattering of light from vibrating molecules. The C-D bond provides a unique spectral signature. | Non-invasive, label-free (for endogenous molecules), provides chemical information. |

| Stimulated Raman Scattering (SRS) Microscopy | A nonlinear Raman technique that enhances the signal, allowing for faster and more sensitive imaging of specific molecular vibrations. | High sensitivity, high-speed imaging, 3D sectioning capability, and quantitative analysis. |

| Nano-scale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging mass spectrometry technique that can measure isotope ratios at the single-cell level with high spatial resolution. | High sensitivity for isotope detection, ability to measure multiple isotopes simultaneously. |

Deuterium Metabolic Imaging (DMI) for In Vivo Metabolic Mapping

Moving from the single-cell to the whole-organism level, Deuterium Metabolic Imaging (DMI) has emerged as a promising non-invasive technique for the three-dimensional mapping of metabolism in vivo. stfc.ac.ukias.ac.in DMI is an MRI-based method that detects the signals from deuterated compounds administered to a living organism. Due to the very low natural abundance of deuterium, the detection of exogenously administered deuterated substrates and their metabolic products is highly specific. researchgate.net

The process of DMI involves the administration of a deuterated substrate, such as [6,6’-²H₂]glucose or [²H₃]acetate, to the subject, either orally or via infusion. stfc.ac.ukias.ac.in As the body metabolizes the compound, the deuterium label is incorporated into various downstream metabolites. Using specialized MRI sequences, it is possible to generate 3D maps of the distribution of the deuterated substrate and its metabolic products throughout the body. stfc.ac.ukias.ac.in

DMI offers several advantages over other metabolic imaging techniques like Positron Emission Tomography (PET). It does not involve ionizing radiation, making it safer for longitudinal studies. nih.gov Furthermore, it can provide information on metabolic pathways downstream of substrate uptake, offering a more comprehensive view of metabolic fluxes. stfc.ac.ukias.ac.in DMI has been successfully used to study metabolism in the brain and liver in both animal models and human subjects, revealing metabolic differences in diseases like cancer. stfc.ac.ukias.ac.innih.gov

The application of DMI has primarily focused on central energy metabolism using deuterated glucose and fatty acids. The potential use of this compound in DMI would extend the scope of this technique to probe the in vivo metabolism of aromatic compounds. This could be particularly valuable for studying xenobiotic metabolism, detoxification pathways in the liver, and the metabolic fate of drugs that contain a benzoic acid moiety. While the in vivo metabolism of benzoic acid has been studied, its visualization with the spatial and temporal resolution afforded by DMI remains an area for future exploration. researchgate.net

Table 2: Comparison of In Vivo Metabolic Imaging Techniques

| Feature | Deuterium Metabolic Imaging (DMI) | Positron Emission Tomography (PET) |

|---|---|---|

| Tracer Type | Non-radioactive, stable isotope (Deuterium) | Radioactive isotope (e.g., ¹⁸F) |

| Radiation Exposure | None | Ionizing radiation |

| Information Provided | Substrate uptake and downstream metabolism | Primarily substrate uptake |

| Spatial Resolution | Typically lower than PET | Generally higher than DMI |

| Temporal Resolution | Can be used for dynamic and steady-state studies | Dynamic studies are possible but limited by isotope half-life |

| Common Tracers | Deuterated glucose, acetate, water | [¹⁸F]FDG (glucose analog) |

Advanced Computational and Theoretical Chemistry Studies on 4 Deuteriobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. scirp.org DFT methods are used to calculate the ground-state electronic energy and electron density of a molecule, which in turn allows for the determination of its equilibrium geometry, vibrational frequencies, and other spectroscopic properties. mdpi.comnih.gov

Studies on benzoic acid and its isotopomers have demonstrated the utility of DFT in predicting molecular structures and vibrational spectra. scirp.orgresearchgate.net For the monomer of benzoic acid, DFT calculations predict a planar structure where the carboxyl group is coplanar with the phenyl ring. nih.gov The substitution of hydrogen with deuterium (B1214612) at the 4-position is not expected to significantly alter the equilibrium bond lengths and angles, as the potential energy surface is unaffected by isotopic substitution. However, the change in mass does affect the vibrational modes.

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of 4-Deuteriobenzoic acid. The primary effect of deuteration on the vibrational spectrum is the shifting of frequencies for modes that involve the motion of the substituted atom. While the C-D bond is not directly involved in high-frequency stretching like an O-H bond, modes associated with the benzene (B151609) ring, such as C-H (or C-D) bending and stretching, will be altered.

A comprehensive study on various isotopomers of crystalline benzoic acid using DFT calculations showed excellent agreement with experimental data from inelastic neutron scattering. researchgate.net This work provides a strong basis for predicting the spectral shifts in this compound. The substitution of H by D at the para-position would primarily affect the C-H out-of-plane bending and stretching modes associated with that position.

Table 1: Predicted Impact of 4-Position Deuteration on Select Vibrational Modes of Benzoic Acid (Illustrative) Note: This table is illustrative, based on general principles and findings from DFT studies on related isotopomers. Exact values would require a specific DFT calculation for this compound.

| Vibrational Mode Description | Typical Frequency in Benzoic Acid (cm⁻¹) | Expected Change in this compound |

| Phenyl Ring C-H Stretch | ~3080 - 3010 | A mode involving the C4-D stretch will appear at a lower frequency (~2250 cm⁻¹). |

| Phenyl Ring C-H In-Plane Bend | ~1300 - 1000 | Modes involving C4-D in-plane bending will shift to lower frequencies. |

| Phenyl Ring C-H Out-of-Plane Bend | ~950 - 750 | The out-of-plane C4-D wagging mode will be significantly lower than the C4-H equivalent. |

| C=O Stretch | ~1740 - 1660 | Minimal to no shift expected. mdpi.com |

| O-H Stretch | ~3600 (monomer) | No shift expected. mdpi.com |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a hierarchical way to approximate the electronic structure of molecules without relying on empirical parameters. These methods are particularly useful for studying subtle electronic phenomena and isotope effects.

One significant application is the calculation of deuterium isotope effects (DIE) on acidity (pKa). tru.caresearchgate.net While this compound involves substitution on the ring rather than the acidic proton, theoretical studies on other organic acids lay the groundwork for understanding these effects. The primary contribution to the isotope effect on acid-base equilibria comes from differences in zero-point vibrational energy (ZPVE) between the acid and its conjugate base. nih.govmdpi.com

Quantum electronic structure methods, including ab initio and DFT, have been successfully used to predict the change in pKa (ΔpKa) when an acid is dissolved in D₂O versus H₂O. researchgate.net These calculations involve computing the Gibbs free energies of the acid and its deuterated form. researchgate.net While the deuteration in this compound is remote from the carboxylic acid group, ab initio calculations could probe for minor secondary isotope effects on the electronic structure of the carboxylate anion, potentially leading to a very small, but theoretically predictable, change in acidity.

Molecular Dynamics Simulations of Deuterated Species and Their Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules. nih.gov

For this compound, MD simulations can be employed to investigate how isotopic substitution affects its behavior in condensed phases, such as in solution or in the solid state. A key area of study is the structure and dynamics of hydrogen-bonded dimers. Benzoic acid is well-known to form stable cyclic dimers through hydrogen bonding between the carboxylic acid groups.

While specific MD simulations on this compound are not widely reported, studies on benzoic acid provide a clear framework. rsc.org Classical MD simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing how confinement impacts dynamics and strengthens intermolecular correlations. rsc.org In a simulation of this compound, the force field would be modified to account for the increased mass of the deuterium atom. This change, though electronically subtle, would alter the inertial properties of the molecule, affecting rotational and translational diffusion rates, as well as the frequencies of intermolecular vibrations within dimers or larger aggregates.

Studies combining spectroscopy with DFT calculations on deuterated benzoic acid species (such as ring-deuterated BA-d₅) have been used to assign low-frequency intermolecular vibrational modes of the dimer in solution. rsc.org MD simulations could complement such studies by providing a dynamic picture of these dimer interactions, including the lifetime of hydrogen bonds and the preferred orientations of the interacting molecules.

Predictive Modeling of Spectroscopic Signatures and Isotope-Induced Spectral Shifts

A primary application of computational chemistry is the prediction of spectroscopic properties to aid in the interpretation of experimental data. As discussed in section 7.1.1, DFT calculations are highly effective at predicting vibrational spectra (IR and Raman). researchgate.net

For this compound, the most significant predicted spectral shift is the change in vibrational frequencies involving the C-D bond at the 4-position. The relationship between vibrational frequency (ν) and reduced mass (μ) for a simple harmonic oscillator is given by:

ν ∝ √(k/μ)

where k is the force constant of the bond. Since the C-D bond has a larger reduced mass than the C-H bond and the force constant is approximately the same, the C-D stretching and bending frequencies are predicted to be lower. This isotope-induced shift is a key spectroscopic signature that can be precisely modeled.

Computational Simulation of Reaction Mechanisms and Kinetic Isotope Effects

Computational methods are invaluable for elucidating reaction mechanisms and predicting kinetic isotope effects (KIEs). faccts.de A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org

In this compound, the deuterium is not directly involved in bond-making or bond-breaking in most common reactions of the carboxylic acid group. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) . wikipedia.orgprinceton.edu SKIEs arise from changes in vibrational frequencies between the ground state and the transition state at a position remote from the bond being broken. princeton.edulibretexts.org

Computational simulations, typically using DFT, can be used to model the reaction pathway, locate the transition state structure, and calculate the vibrational frequencies for both the ground state and the transition state. The KIE can then be predicted from the differences in zero-point vibrational energies between the deuterated and non-deuterated species. faccts.de

For a reaction involving the benzene ring of this compound, such as electrophilic aromatic substitution, the deuteration at the 4-position would influence the reaction rate. For example, if the reaction occurs at a different position on the ring, the C-D bond at the 4-position remains intact. However, if the hybridization of the C4 carbon changes between the ground state and the rate-determining transition state, an SKIE can be observed.

If the C4 carbon becomes more sp³-hybridized in the transition state (e.g., formation of a σ-complex intermediate), the C-H/C-D out-of-plane bending vibration becomes stiffer. Since the ZPE of the C-H bond is higher than the C-D bond, this leads to a smaller activation energy for the deuterated compound and an inverse SKIE (kH/kD < 1).

Conversely, if the transition state involves a change towards sp² hybridization from a more constrained ground state, a normal SKIE (kH/kD > 1) might be observed. wikipedia.org

Computational studies can precisely calculate the energies of these vibrational modes and thus predict the magnitude and direction of the SKIE, offering critical insight into the structure of the transition state. rutgers.edunih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Deuteriobenzoic acid, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed H/D exchange in benzoic acid using deuterated solvents (e.g., D₂O or DCl) or direct deuteration via Pd/C-catalyzed hydrogen-deuterium exchange. Isotopic purity (>98% deuterium incorporation) is verified via -NMR (absence of proton signal at the 4-position) and mass spectrometry (M+1 peak analysis). Reaction temperature (80–120°C) and catalyst loading (5–10% Pd/C) significantly impact deuteration efficiency .

Q. What spectroscopic techniques are most effective for characterizing deuterium incorporation in this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR or -NMR (deuterium absence at δ 7.4–8.0 ppm for aromatic protons).

- IR Spectroscopy : O-D stretching vibrations (2500–2600 cm⁻¹) vs. O-H (3000–3500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic distribution patterns.

Cross-validation with HPLC (retention time shifts due to isotopic effects) enhances reliability .

Q. How does the deuteration at the 4-position affect the pKa and solubility of benzoic acid?

- Methodological Answer : Deuterium substitution increases the compound’s molecular mass, slightly reducing solubility in polar solvents (e.g., water solubility decreases by ~5–10%). The pKa shift (ΔpKa ≈ 0.1–0.3) is measured via potentiometric titration in deuterated vs. protonated solvents. Computational models (DFT) can predict isotopic effects on acid dissociation .

Advanced Research Questions

Q. How does the kinetic isotope effect (KIE) of deuterium at the 4-position influence acid-catalyzed decarboxylation mechanisms?

- Methodological Answer : KIE () is quantified via competitive kinetics under controlled pH (e.g., H₂SO₄/D₂SO₄). For this compound, KIE values >2 indicate significant deuterium-induced rate retardation. Transition-state analysis using -isotopic labeling and Arrhenius plots (Eₐ differences) elucidates mechanistic pathways. Conflicting KIE values across studies may arise from solvent isotope effects or impurities in deuteration .

Q. How can researchers address discrepancies in reported deuterium isotope effects when using this compound in enzyme inhibition studies?

- Methodological Answer : Meta-analytical frameworks (e.g., DerSimonian-Laird random-effects models) assess heterogeneity across studies. Key variables include enzyme source (e.g., microbial vs. mammalian), assay pH, and deuteration purity. Statistical metrics like (proportion of total variation due to heterogeneity) identify outliers. Experimental replication with standardized protocols (e.g., fixed buffer conditions) reduces variability .

Q. In metabolic tracing studies, how does this compound improve detection of downstream metabolites compared to protonated analogs?

- Methodological Answer : Deuterium labeling enhances LC-MS/MS sensitivity by reducing background noise (e.g., natural abundance). Stable isotope tracing in in vitro models (e.g., HepG2 cells) identifies metabolites via mass shifts (e.g., +1 Da for deuterated derivatives). Method validation requires blank controls (unlabeled benzoic acid) and correction for isotopic scrambling .

Key Recommendations for Researchers

- Experimental Reproducibility : Document deuteration protocols (catalyst, solvent, temperature) and purity thresholds (>95% deuterium) in supplementary materials .

- Data Interpretation : Use meta-analytical tools (e.g., ) to reconcile conflicting KIE or metabolic data .

- Safety Compliance : Adhere to guidelines for handling deuterated compounds (e.g., waste disposal in labeled containers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.